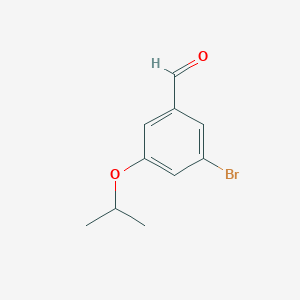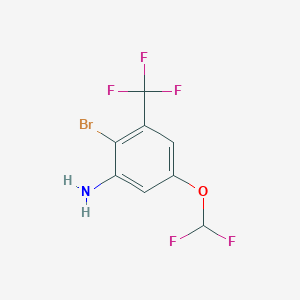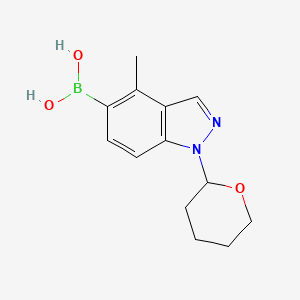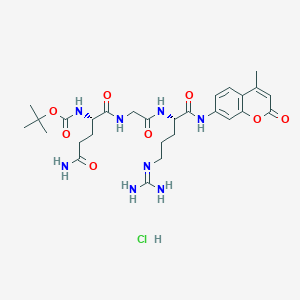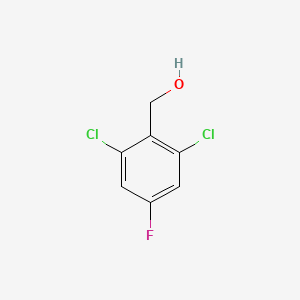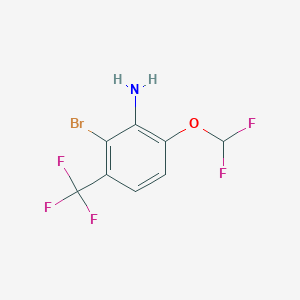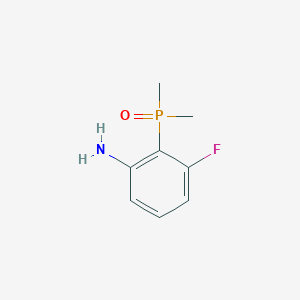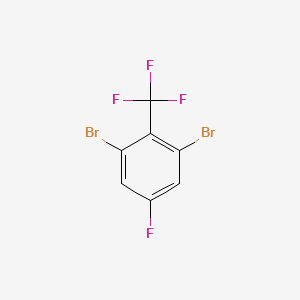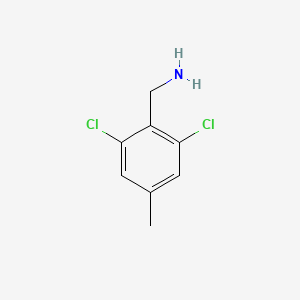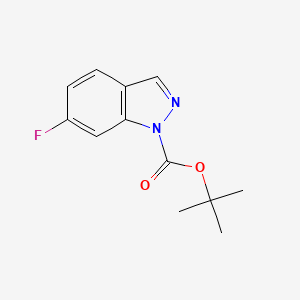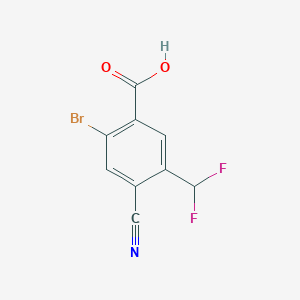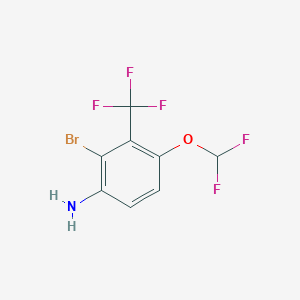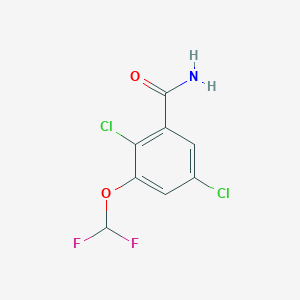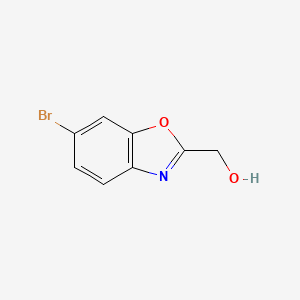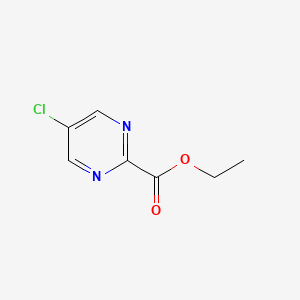
Ethyl 5-chloropyrimidine-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-chloropyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 5-chloropyrimidine-2-carboxylate is1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 5-chloropyrimidine-2-carboxylate is a white or off-white colored powder that is odorless. It is sparingly soluble in water and highly soluble in organic solvents such as ethanol, acetone, and chloroform. The melting point of the compound is 150-153°C. It is a stable compound with a half-life of more than two years.Wissenschaftliche Forschungsanwendungen
Tautomerism and Molecular Interactions
The research on tautomerism of nucleic acid bases, including the role of molecular interactions on tautomeric equilibria, provides insights into how changes in the environment affect the stability of tautomers of purines and pyrimidines. Ethyl 5-chloropyrimidine-2-carboxylate, related to pyrimidine bases, has implications in understanding the interaction energies and the influence on the relative stability of tautomeric forms. This understanding is crucial for studies on biologically significant nucleic acid bases and their analogs, contributing to the field of molecular biology and genetics (Person et al., 1989).
Fluorinated Pyrimidines and Cancer Treatment
Fluorinated pyrimidines, notably 5-fluorouracil, are critical in cancer treatment, affecting over 2 million patients annually. Research on the synthesis methods, including the role of ethyl 5-chloropyrimidine-2-carboxylate and its derivatives, has advanced the precise use of these compounds in personalized medicine. Insights into how these compounds perturb nucleic acid structure and function have emerged from computational and experimental studies, contributing to cancer therapy strategies (Gmeiner, 2020).
Pyranopyrimidine Scaffolds in Drug Development
The pyranopyrimidine core, including derivatives of ethyl 5-chloropyrimidine-2-carboxylate, plays a key role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focusing on hybrid catalysts for the synthesis of pyranopyrimidine derivatives highlights the potential of these compounds in developing lead molecules for various therapeutic applications, indicating the material's significance in drug discovery and development (Parmar et al., 2023).
Anti-cancer Pyrimidines in Patent Literature
A comprehensive review of the patent literature reveals the anticancer potential of pyrimidines, including those based on ethyl 5-chloropyrimidine-2-carboxylate. The review showcases the diverse mechanisms through which these compounds exert their effects, underscoring their potential to interact with various biological targets. This demonstrates the compound's importance in ongoing cancer research and its potential future role as a drug candidate (Kaur et al., 2014).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 5-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJHMDAGGXAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloropyrimidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



